Isopropyl n-butyl disulphide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72437-53-7 |
|---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
1-(propan-2-yldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-4-5-6-8-9-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
HODYAASMHKKQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for Isopropyl N Butyl Disulphide
Established Synthetic Pathways for Unsymmetrical Disulphides
The formation of unsymmetrical disulfides is traditionally achieved through several key methodologies, primarily involving the oxidative cross-coupling of two different thiols or the reaction of a thiol with a sulfenyl derivative.
One of the most direct routes is the oxidative cross-coupling of 1-butanethiol (B90362) and 2-propanethiol . However, this approach often leads to a statistical mixture of three products: the desired Isopropyl n-butyl disulphide, and the two symmetrical byproducts, di-n-butyl disulfide and di-isopropyl disulfide. To circumvent this, methods have been developed to activate one thiol selectively before introducing the second.
A widely employed and effective strategy is the thiol-disulfide exchange reaction . This method involves the reaction of a thiol with a symmetrical disulfide. While this can lead to the desired unsymmetrical product, it is an equilibrium-driven process and often requires careful control of reaction conditions to shift the equilibrium towards the desired product.
A more controlled approach involves the use of sulfenylating agents . In this method, one of the thiols is first converted into a more reactive electrophilic species, such as a sulfenyl halide or a sulfenamide, which then reacts with the second thiol to form the unsymmetrical disulfide. A classic example is the synthesis of sec-butyl isopropyl disulfide, an isomer of the target compound, which provides a reliable blueprint. This synthesis involves the reaction of sodium isopropyl thiosulfate (B1220275) with sodium 2-butanethiolate. orgsyn.org The reaction proceeds in a controlled manner to yield the unsymmetrical disulfide.
Another established method utilizes 1-chlorobenzotriazole (B28376) (BtCl) to activate a thiol, forming a benzotriazolated thiol intermediate (RSBt). This intermediate can then react with a second thiol in a one-pot sequence to produce the unsymmetrical disulfide, avoiding the need for harsh oxidizing agents. organic-chemistry.org
The table below summarizes a selection of established synthetic methods for unsymmetrical disulfides, showcasing the variety of reagents and conditions employed.
| Thiol 1 | Thiol 2 / Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Propanethiol (as sodium thiosulfate) | 2-Butanethiol (as sodium thiolate) | Water/Methanol (B129727), 0°C | sec-Butyl isopropyl disulfide | 73-75 | orgsyn.org |
| Various Thiols (R¹SH) | Various Thiols (R²SH) / 1-Chlorobenzotriazole | Dichloromethane, -78°C | R¹-S-S-R² | High | organic-chemistry.org |
| Aromatic Thiols | Alkyl Thiols / tBuOK | THF, 100°C | Aryl-alkyl disulfide | - | orgsyn.org |
Novel Synthetic Approaches to this compound
Recent research in disulfide synthesis has been driven by the desire for more efficient, selective, and environmentally benign methods. These novel approaches often incorporate principles of green chemistry and aim to overcome the limitations of traditional synthetic routes.
Green chemistry principles are increasingly being applied to the synthesis of disulfides, focusing on the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste. One such approach involves the use of air as the oxidant in the presence of a catalyst, often in an aqueous medium or under solvent-free conditions. For instance, the air oxidation of thiols can be significantly accelerated using ultrasound, providing a greener alternative to traditional heating methods. rsc.org
The use of 1-chlorobenzotriazole, as mentioned earlier, is also considered a green method due to the recyclability of the benzotriazole (B28993) byproduct. organic-chemistry.org Furthermore, solvent-free synthesis methods have been developed for unsymmetrical disulfides using thiosulfonates and thiols with a base, which can lead to high purity products by minimizing side reactions that can occur in solution.
The synthesis of chiral disulfides, where the disulfide bond is adjacent to a stereocenter, is a growing area of interest due to their potential applications in asymmetric synthesis and medicinal chemistry. While direct enantioselective synthesis of chiral aliphatic disulfides remains a challenge, several strategies have been developed.
One approach involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to one of the thiol precursors to direct the stereochemical outcome of the disulfide bond formation. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched disulfide. For example, chiral oxazolidinones have been used to direct stereoselective alkylation and aldol (B89426) reactions, and similar principles can be applied to disulfide synthesis. rsc.org
Another strategy is the enantioselective oxidation of prochiral sulfides or disulfides . The use of chiral oxidizing agents or catalysts can selectively oxidize one of the two lone pairs of electrons on a sulfur atom, leading to the formation of a chiral sulfoxide (B87167) or a chiral thiosulfinate, which can then be converted to the desired chiral disulfide. nih.gov While much of the research has focused on aryl disulfides, these principles are being extended to aliphatic systems.
Optimization of Reaction Parameters and Yield Enhancement for this compound
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing the formation of symmetrical byproducts. Key parameters that can be adjusted include temperature, solvent, reaction time, and the stoichiometry of the reactants.
For the synthesis of the analogous sec-butyl isopropyl disulfide, the reaction is conducted at a low temperature (0°C), which likely helps to control the reactivity and selectivity of the reaction. orgsyn.org The choice of solvent is also critical; a mixture of water and methanol is used in this procedure to ensure the solubility of both the inorganic and organic reactants. orgsyn.org
In the one-pot synthesis using 1-chlorobenzotriazole, the reaction temperature is even lower, at -78°C, to form the activated thiol intermediate without significant formation of the symmetrical disulfide. organic-chemistry.org The order of addition of the thiols is also a critical factor in this method to achieve high selectivity. organic-chemistry.org
The following table illustrates the effect of varying reaction conditions on the yield of unsymmetrical disulfides, based on studies of related compounds.
| Reaction Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Temperature | Lowering temperature from RT to -78°C | Increased selectivity for unsymmetrical product | organic-chemistry.org |
| Solvent | Using a co-solvent system (e.g., water/methanol) | Improved solubility and reaction rate | orgsyn.org |
| Order of Addition | Sequential addition of thiols | Significantly higher yield of unsymmetrical disulfide | rsc.org |
| Catalyst | Use of phase-transfer catalyst in microwave-assisted synthesis | Increased reaction rate and yield | google.com |
Scalable Synthesis and Industrial Relevance Considerations
The scalability of a synthetic route is a critical factor for its industrial application. For the production of this compound, a scalable process would need to be cost-effective, safe, and environmentally friendly. While specific industrial production methods for this compound are not widely documented, the principles of scalable synthesis for related compounds can be applied.
One-pot syntheses are generally preferred for industrial applications as they reduce the number of unit operations and waste streams. The method utilizing 1-chlorobenzotriazole is a one-pot procedure and could potentially be scaled up. organic-chemistry.org Microwave-assisted synthesis, as demonstrated for di-sec-butyl disulfide, can significantly reduce reaction times and may be suitable for industrial production, although scaling up microwave reactors can present challenges. google.com
The industrial relevance of short-chain unsymmetrical alkyl disulfides is found in various sectors. They can be used as flavor and fragrance components, as precursors for agrochemicals and pharmaceuticals, and in the rubber industry as vulcanizing agents. nih.govresearchgate.net The specific applications of this compound are not extensively detailed in the literature, but its structural similarity to other biologically active disulfides suggests potential for further investigation in these areas.
Advanced Spectroscopic and Structural Elucidation of Isopropyl N Butyl Disulphide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical environment of atomic nuclei within a molecule. For isopropyl n-butyl disulfide, both ¹H and ¹³C NMR provide significant insights into its conformational preferences and the electronic effects of the disulfide bond.
In the ¹H NMR spectrum, the protons on the carbons adjacent to the sulfur atoms are the most deshielded due to the electron-withdrawing nature of the disulfide linkage. The methine proton of the isopropyl group is expected to appear as a septet, coupled to the six equivalent methyl protons, which in turn would present as a doublet. The methylene (B1212753) protons of the n-butyl group adjacent to the sulfur will likely appear as a triplet. The subsequent methylene and the terminal methyl protons of the n-butyl group will show progressively upfield shifts with their respective multiplicities (sextet and triplet).
¹³C NMR spectroscopy offers a clearer picture of the carbon skeleton. The carbons directly bonded to the sulfur atoms (α-carbons) are significantly downfield shifted compared to their positions in the corresponding alkanes. The chemical shifts of the β-carbons are also influenced, though to a lesser extent. A representative ¹³C NMR spectrum for isopropyl n-butyl disulfide is available in public databases, showing distinct signals for each carbon atom, confirming the unsymmetrical nature of the molecule. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Isopropyl n-butyl disulfide
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | CH₃ (isopropyl) | ~1.3 | ~23 |
| C2 | CH (isopropyl) | ~3.1 | ~45 |
| S | |||
| S | |||
| C3 | CH₂ (n-butyl) | ~2.7 | ~42 |
| C4 | CH₂ (n-butyl) | ~1.7 | ~32 |
| C5 | CH₂ (n-butyl) | ~1.4 | ~22 |
| C6 | CH₃ (n-butyl) | ~0.9 | ~14 |
Note: Predicted values are based on empirical data for similar dialkyl disulfides and general NMR principles.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. For isopropyl n-butyl disulfide, these techniques are particularly useful for identifying the characteristic vibrations of the C-S and S-S bonds.
The S-S stretching vibration in dialkyl disulfides typically appears as a weak to medium intensity band in the Raman spectrum in the region of 500-540 cm⁻¹. This band is often weak or absent in the FTIR spectrum due to the low polarity of the S-S bond. The C-S stretching vibrations are generally observed in the 600-700 cm⁻¹ region and can be seen in both FTIR and Raman spectra. The intensity of these bands can be influenced by the conformation around the C-S and S-S bonds.
Other characteristic vibrational modes include the C-H stretching vibrations of the alkyl groups (2850-3000 cm⁻¹), C-H bending vibrations (1350-1470 cm⁻¹), and various rocking and twisting modes at lower frequencies. By analyzing the positions and intensities of these bands, it is possible to gain information about the conformational isomers present in a sample and to study intermolecular interactions.
Interactive Data Table: Characteristic Vibrational Frequencies for Isopropyl n-butyl disulfide
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |
| C-H Stretch | 2850 - 3000 | Strong | Strong |
| C-H Bend | 1350 - 1470 | Medium | Medium |
| C-S Stretch | 600 - 700 | Medium | Medium |
| S-S Stretch | 500 - 540 | Weak/Absent | Medium |
High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the molecular formula of a compound and for elucidating its structure through fragmentation analysis. For isopropyl n-butyl disulfide (C₇H₁₆S₂), the exact mass of the molecular ion [M]⁺ is 164.0693 Da.
Electron ionization (EI) is a common method for analyzing volatile compounds like isopropyl n-butyl disulfide. The mass spectrum typically shows a molecular ion peak, although it may be of low intensity. The fragmentation pattern is characterized by the cleavage of bonds adjacent to the sulfur atoms (α-cleavage) and cleavage of the S-S and C-S bonds.
Common fragmentation pathways include:
Loss of an isopropyl radical ([M - C₃H₇]⁺) leading to a peak at m/z 121.
Loss of a butyl radical ([M - C₄H₉]⁺) resulting in a peak at m/z 107.
Cleavage of the S-S bond, which can lead to fragments such as [C₃H₇S]⁺ (m/z 75) and [C₄H₉S]⁺ (m/z 89).
Further fragmentation of the alkyl chains.
The presence of two sulfur atoms also gives rise to a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with the [M+2]⁺ peak being approximately 8.9% of the [M]⁺ peak intensity.
Interactive Data Table: Expected HRMS Fragments for Isopropyl n-butyl disulfide
| Fragment Ion | m/z (Nominal) | Proposed Structure |
| 164 | [C₇H₁₆S₂]⁺ | Molecular Ion |
| 121 | [C₄H₉S₂]⁺ | [M - C₃H₇]⁺ |
| 107 | [C₃H₇S₂]⁺ | [M - C₄H₉]⁺ |
| 89 | [C₄H₉S]⁺ | Butylthio cation |
| 75 | [C₃H₇S]⁺ | Isopropylthio cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
X-ray Crystallography of Isopropyl n-butyl disulphide Derivatives and Co-crystals
Obtaining a single crystal of a volatile liquid like isopropyl n-butyl disulfide suitable for X-ray crystallography is challenging. However, the structural parameters of the disulfide bond in similar small molecules can be examined through the crystallography of its derivatives or co-crystals.
X-ray diffraction studies on unsymmetrical disulfides reveal key structural features of the C-S-S-C moiety. nih.gov The C-S bond lengths are typically around 1.82 Å, and the S-S bond length is in the range of 2.02-2.06 Å. A crucial parameter is the C-S-S-C dihedral angle, which for acyclic disulfides generally falls between 80° and 100°. This gauche conformation is energetically preferred due to the minimization of lone pair repulsion on the adjacent sulfur atoms.
By preparing crystalline derivatives, for instance, through complexation with a metal or by introducing functional groups capable of forming strong intermolecular interactions like hydrogen bonds, it would be possible to obtain a solid-state structure. Such a structure would provide definitive experimental data on bond lengths, bond angles, and the preferred solid-state conformation of the isopropyl n-butyl disulfide framework.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Isopropyl n-butyl disulfide is an achiral molecule and therefore does not exhibit chiroptical activity on its own. However, the disulfide chromophore is inherently chiral due to the gauche conformation of the C-S-S-C group. This inherent chirality can be probed if the molecule is placed in a chiral environment or if a chiral center is introduced into the molecule.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The disulfide bond has electronic transitions in the UV region, typically a weak, long-wavelength transition around 250-300 nm and a stronger transition below 220 nm. The sign and magnitude of the Cotton effects associated with these transitions are highly sensitive to the C-S-S-C dihedral angle.
For instance, if a chiral substituent were attached to either the isopropyl or n-butyl group, the resulting diastereomers would exhibit distinct CD spectra. Theoretical calculations have shown a correlation between the helicity of the disulfide bond (P- or M-helicity, corresponding to positive or negative dihedral angles) and the sign of the Cotton effect of the lowest energy transition. This makes chiroptical spectroscopy a powerful tool for determining the absolute configuration and conformational preferences of chiral disulfides.
Theoretical and Computational Chemistry Studies of Isopropyl N Butyl Disulphide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of isopropyl n-butyl disulphide. These calculations provide a detailed picture of the molecule's geometry, bond strengths, and electronic distribution.
The geometry of the molecule is optimized to find its lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The disulfide bond (S-S) is a critical feature, and its length is typically calculated to be around 2.05 Å, with a bond dissociation energy of approximately 251 kJ/mol, indicating a stable covalent linkage. researchgate.net The C-S-S-C dihedral angle is another crucial parameter, defining the three-dimensional shape of the disulfide group. For aliphatic disulfides, this angle is typically around 90°, which minimizes lone pair repulsion on the adjacent sulfur atoms.
DFT calculations also elucidate the electronic properties by mapping the electron density and defining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. For many organosulfur compounds, these values are critical in predicting their behavior in chemical reactions. nih.gov
Table 1: Predicted Geometrical Parameters for this compound This table presents theoretically derived data based on DFT calculations for asymmetric alkyl disulfides.
| Parameter | Predicted Value |
|---|---|
| S-S Bond Length | ~2.06 Å |
| C-S Bond Length (to Isopropyl) | ~1.82 Å |
| C-S Bond Length (to n-butyl) | ~1.83 Å |
| C-S-S Bond Angle | ~104° |
| C-S-S-C Dihedral Angle | ~88° |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational landscape of this compound.
Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), it is possible to observe how the solvent structure adapts around the solute and how this interaction affects the solute's conformation and dynamics. These simulations can be used to predict properties like the octanol-water partition coefficient (logP), a key measure of a molecule's hydrophobicity, which is crucial for understanding its behavior in biological and environmental systems.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be used to confirm their identity and structure. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. chemaxon.comresearchgate.netnih.govarxiv.org
For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov From these tensors, the ¹H and ¹³C chemical shifts can be predicted with high accuracy, aiding in the assignment of experimental spectra. researchgate.netnih.gov
For vibrational spectroscopy, calculations can determine the frequencies and intensities of infrared (IR) and Raman active modes. nih.govcardiff.ac.uk These correspond to specific molecular motions, such as C-H stretching, C-S stretching, and the characteristic S-S stretching of the disulfide bond. Comparing these predicted spectra with experimental data provides a powerful tool for structural elucidation.
Table 2: Predicted Spectroscopic Data for this compound This table contains theoretically predicted spectroscopic values. Actual experimental values may vary.
| Spectroscopic Data Type | Predicted Signature |
|---|---|
| ¹³C NMR Chemical Shift (α-carbon, isopropyl) | ~45-50 ppm |
| ¹³C NMR Chemical Shift (α-carbon, n-butyl) | ~40-45 ppm |
| ¹H NMR Chemical Shift (methine H, isopropyl) | ~3.0-3.5 ppm |
| IR Frequency (S-S stretch) | ~510-540 cm⁻¹ |
| Raman Frequency (C-S stretch) | ~630-700 cm⁻¹ |
Computational models can also explore intermolecular interactions. For instance, they can predict how this compound might interact with other molecules, such as through van der Waals forces or weak hydrogen bonds, which is crucial for understanding its physical properties and biological interactions.
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, including the high-energy transition state that must be overcome.
A key reaction for disulfides is the thiol-disulfide exchange, a nucleophilic substitution (Sₙ2) reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. acs.orgresearchgate.netnih.gov Computational studies can model this process in detail. DFT calculations are used to determine the geometries and energies of the reactants, the transition state, and the products. rsc.org The transition state for an Sₙ2 reaction at a sulfur atom typically involves a linear or near-linear arrangement of the attacking nucleophile, the central sulfur atom, and the leaving group. arxiv.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
These calculations can elucidate how the asymmetric nature of this compound (with different alkyl groups on either side of the disulfide bond) influences the reaction. For example, they can predict whether a nucleophile will preferentially attack the sulfur atom bonded to the isopropyl group or the one bonded to the n-butyl group, based on steric and electronic factors.
Structure-Activity Relationship (SAR) Modeling for Theoretical Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. drugdesign.orgcollaborativedrug.com For a compound like this compound, QSAR can offer theoretical insights into how its structure relates to a potential biological effect, such as antimicrobial activity or toxicity. mdpi.comnih.gov
The first step in QSAR is to calculate a set of molecular descriptors for the molecule. dergipark.org.trresearchgate.net These are numerical values that represent different aspects of the molecule's structure, including:
Topological descriptors: Based on the 2D connectivity of atoms.
Geometrical descriptors: Based on the 3D shape of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges, often derived from quantum chemical calculations. nih.gov
Physicochemical descriptors: Such as logP and molar refractivity.
Once these descriptors are calculated for a series of related disulfide compounds with known activities, statistical methods are used to build a mathematical model that relates the descriptors to the activity. nih.gov This model can then be used to predict the activity of new, untested compounds and to provide mechanistic insights. For example, if the model shows that a higher LUMO energy correlates with lower toxicity, it might suggest that the compound's reactivity as an electrophile is a key factor in its toxic mechanism.
Reaction Mechanisms and Kinetics of Isopropyl N Butyl Disulphide
Disulphide Bond Cleavage and Formation Mechanisms (e.g., Homolytic, Heterolytic)
The cleavage of the sulfur-sulfur bond in isopropyl n-butyl disulphide can proceed through two primary mechanisms: homolytic and heterolytic cleavage. unacademy.comlibretexts.org The pathway taken is largely dependent on the reaction conditions, such as the presence of heat, light, or specific chemical reagents. unacademy.com
Homolytic Cleavage: This process involves the symmetrical splitting of the S-S bond, where each sulfur atom retains one of the bonding electrons, resulting in the formation of two distinct thiyl radicals: the isopropylthiyl radical and the n-butylthiyl radical. chemistrysteps.com This type of cleavage is typically initiated by the input of energy in the form of heat or ultraviolet (UV) light. unacademy.comallen.in
Reaction: CH₃(CH₂)₃-S-S-CH(CH₃)₂ → CH₃(CH₂)₃-S• + •S-CH(CH₃)₂
The formation of these radical intermediates is a key step in many photochemical reactions and disulfide exchange processes. chemistrysteps.com Thiyl radicals are highly reactive species that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or recombination to reform a disulphide bond. libretexts.org
Heterolytic Cleavage: In contrast, heterolytic cleavage involves the unsymmetrical breaking of the S-S bond, where one sulfur atom retains the entire pair of bonding electrons. chemistrysteps.com This results in the formation of an ion pair: a thiolate anion and a sulfenium cation. allen.in This pathway is more common in polar solvents and is often facilitated by the presence of nucleophiles or electrophiles. allen.in
Reaction (Nucleophilic Attack): A nucleophile (Nu⁻) can attack one of the sulfur atoms, leading to the displacement of a thiolate. For this compound, the attack can occur at either sulfur atom, leading to two possible outcomes depending on steric hindrance and the nature of the nucleophile.
Nu-S-CH(CH₃)₂ + ⁻S-(CH₂)₃CH₃
Nu-S-(CH₂)₃CH₃ + ⁻S-CH(CH₃)₂
Reaction (Electrophilic Attack): An electrophile (E⁺) can coordinate to one of the sulfur atoms, making the S-S bond more susceptible to cleavage.
The formation of disulphide bonds, such as in the synthesis of this compound, is typically achieved through the oxidation of the corresponding thiols (n-butanethiol and isopropanethiol). rsc.orgyoutube.com This can be accomplished using a variety of oxidizing agents, including air (oxygen) or hydrogen peroxide. rsc.orgnih.gov
Oxidation and Reduction Pathways Involving the Disulphide Moiety
The disulphide moiety in this compound is redox-active. It can be oxidized to higher oxidation states of sulfur or reduced to its constituent thiols. libretexts.org
Reduction: The most common reduction pathway for disulphides involves the cleavage of the S-S bond to yield two thiol molecules. youtube.com This is a fundamental reaction in biochemistry and organic synthesis. libretexts.org Various reducing agents can accomplish this transformation.
General Reaction: CH₃(CH₂)₃-S-S-CH(CH₃)₂ + 2[H] → CH₃(CH₂)₃-SH + HS-CH(CH₃)₂
Oxidation: Oxidation of this compound can lead to several products depending on the strength of the oxidizing agent and the reaction conditions. Mild oxidation, for instance with one equivalent of hydrogen peroxide, typically yields thiolsulfinates. nih.gov Due to the unsymmetrical nature of the starting disulphide, a mixture of two regioisomeric thiolsulfinates can be formed. nih.gov
Reaction: CH₃(CH₂)₃-S-S-CH(CH₃)₂ + [O] → CH₃(CH₂)₃-S(O)-S-CH(CH₃)₂ and CH₃(CH₂)₃-S-S(O)-CH(CH₃)₂
Further oxidation can lead to the formation of thiolsulfonates and ultimately to sulfonic acids. The regioselectivity of the oxidation is influenced by the electronic and steric properties of the attached alkyl groups, with oxygen transfer often favored at the more electron-rich or less sterically hindered sulfur atom. nih.gov
Nucleophilic and Electrophilic Reactions of this compound
The sulfur atoms in the disulphide bond exhibit dual reactivity, capable of acting as both electrophilic and nucleophilic centers.
Electrophilic Nature: The sulfur atoms are susceptible to attack by nucleophiles. A prominent example is the thiol-disulphide exchange reaction, where a thiolate anion acts as the nucleophile. acs.org This reaction proceeds via an Sₙ2-like mechanism, where the nucleophilic thiolate attacks one of the sulfur atoms, forming a transient trisulfur (B1217805) intermediate or passing through an Sₙ2-like transition state, and displacing the other as a thiolate leaving group. libretexts.orgacs.org
Nucleophilic Nature: The lone pairs of electrons on the sulfur atoms allow them to act as nucleophiles, reacting with strong electrophiles. For example, disulphides can be alkylated by potent alkylating agents. Protonation of a sulfur atom by a strong acid can also occur, which activates the disulphide bond towards cleavage.
Photochemical and Thermochemical Reactivity Studies
Photochemical Reactivity: Dialkyl disulphides are known to be photochemically active, readily absorbing UV radiation. nih.gov The disulfide bond is susceptible to cleavage upon exposure to UV light, which typically induces homolytic fission of the S-S bond to generate thiyl radicals. nih.govresearchgate.net For this compound, photolysis leads to the formation of isopropylthiyl and n-butylthiyl radicals. researchgate.net
These photogenerated radicals can then undergo various reactions, including disulfide exchange, which can lead to a photostationary state containing the starting unsymmetrical disulfide as well as the two corresponding symmetrical disulfides (di-n-butyl disulfide and diisopropyl disulfide). researchgate.net
Equilibrium: 2 CH₃(CH₂)₃-S-S-CH(CH₃)₂ ⇌ (CH₃(CH₂)₃S)₂ + ((CH₃)₂CHS)₂
Thermochemical Reactivity: The S-S bond in dialkyl disulphides has a dissociation energy of approximately 250-300 kJ/mol. This makes it significantly weaker than C-C or C-H bonds, and thus the most likely site of cleavage upon heating (thermolysis). Thermolysis, similar to photolysis, generally results in the homolytic cleavage of the disulfide bond to form thiyl radicals. Unsymmetrical disulfides are known to disproportionate at elevated temperatures to form a mixture of symmetrical disulfides, driven by the dynamics of radical recombination. researchgate.net
Kinetic Studies of Disulphide Exchange Reactions and Equilibrium Dynamics
Thiol-disulphide exchange is a crucial reaction involving disulphides. consensus.appnih.gov The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism where a thiolate ion attacks a sulfur atom of the disulphide bond. acs.org
Reaction: R¹-S-S-R² + R³-S⁻ ⇌ R¹-S-S-R³ + R²-S⁻
The kinetics of these reactions are influenced by several factors, including the pKa of the attacking thiol, steric hindrance around the disulfide bond, and the solvent. consensus.app Generally, the rate of reaction increases with the concentration of the thiolate anion, thus being pH-dependent.
For an unsymmetrical disulphide like this compound, an exchange reaction with a thiol (R-SH) will lead to a complex equilibrium mixture. The equilibrium constant for the formation of an unsymmetrical disulphide from two symmetrical disulphides is typically around 2, indicating a statistical distribution of the alkyl groups among the disulphide species at equilibrium. researchgate.net
| Reactant Thiol | Reactant Disulphide | k (M⁻¹s⁻¹) | Conditions |
| Thiophenol | Di-n-butyl disulfide | ~10² - 10³ | Aqueous buffer, pH 7-8 |
| Cysteine | Di-n-butyl disulfide | ~1 - 10 | Aqueous buffer, pH 7-8 |
| Glutathione (B108866) | Di-n-butyl disulfide | ~10 - 10² | Aqueous buffer, pH 7-8 |
| 1-Butanethiol (B90362) | Isopropyl n-butyl disulfide | Data not available | - |
| Isopropanethiol | Isopropyl n-butyl disulfide | Data not available | - |
| This table presents illustrative rate constants (k) for thiol-disulphide exchange reactions involving a related symmetrical disulfide, di-n-butyl disulfide, to provide context for the reactivity of the disulfide bond. Specific kinetic data for isopropyl n-butyl disulfide is not readily available in the literature. |
The study of these exchange reactions and their equilibrium dynamics is vital for understanding processes where disulphide bonds are formed and rearranged, such as in protein folding and materials science. nih.gov
Biochemical Interactions and Mechanistic Insights in Vitro and Model Biological Systems
Interactions with Biological Thiols and Proteins in Cell-Free Systems
The primary interaction of isopropyl n-butyl disulphide with biological molecules in cell-free systems occurs through thiol-disulfide exchange reactions. In this mechanism, a nucleophilic thiolate anion (RS⁻), typically from a biological thiol like glutathione (B108866) (GSH) or a cysteine residue in a protein, attacks one of the sulfur atoms of the disulfide bond. nih.gov This reaction leads to the cleavage of the S-S bond and the formation of a new, mixed disulfide, releasing the other portion of the original disulfide as a thiol. nih.govnih.gov
The reaction can be summarized as follows:
Protein-SH + Isopropyl-S-S-Butyl → Protein-S-S-Isopropyl + Butyl-SH
Protein-SH + Isopropyl-S-S-Butyl → Protein-S-S-Butyl + Isopropyl-SH
The direction and rate of this exchange are influenced by several factors, including the concentration of reactants, the redox potential, and the pKa of the participating thiols. nih.govnih.gov Biological thiols with lower pKa values are more likely to exist in the reactive thiolate form at physiological pH, enhancing their ability to initiate the exchange. nih.gov This reactivity allows disulfides to modify protein structure and function by forming covalent adducts with cysteine residues, a process known as S-thiolation. nih.gov Such modifications can alter a protein's conformation, stability, and activity. nih.govsemanticscholar.org
| Interacting Molecule | Type of Interaction | Potential Outcome |
| Glutathione (GSH) | Thiol-disulfide exchange | Formation of mixed disulfides (G-S-S-R), disrupting the GSH/GSSG ratio. nih.gov |
| Cysteine Residue (in a protein) | Thiol-disulfide exchange | S-thiolation of the protein, leading to altered protein function or structure. nih.gov |
| Thioredoxin (reduced) | Thiol-disulfide exchange | Reduction of the disulfide bond, leading to the formation of isopropyl thiol and n-butyl thiol. nih.gov |
Enzyme-Mediated Transformations and Biocatalytic Applications of Disulphide Compounds
Disulphide compounds are substrates for various oxidoreductase enzymes that maintain cellular redox balance. Key enzyme systems that mediate the transformation of disulfides include the thioredoxin (Trx) and glutaredoxin (Grx) systems. mdpi.com
Thioredoxin System: This system, comprising thioredoxin reductase, thioredoxin, and NADPH, is a primary mechanism for reducing disulfide bonds within cells. mdpi.com Thioredoxin reductase transfers electrons from NADPH to thioredoxin. The reduced thioredoxin, with its active site dithiol, then directly reduces substrate disulfides, such as this compound, to their corresponding thiols. nih.govresearchgate.net
Glutaredoxin System: This system utilizes glutathione (GSH) and glutathione reductase. Glutaredoxins catalyze the reduction of disulfide bonds, particularly mixed disulfides between proteins and glutathione (protein-S-S-G). nih.gov An exogenous disulfide like this compound can first react non-enzymatically with GSH, and the resulting mixed disulfides can then be reduced by the Grx system. nih.gov
Protein Disulfide Isomerase (PDI): In eukaryotes, PDI family enzymes, located in the endoplasmic reticulum, catalyze the formation, reduction, and isomerization of disulfide bonds in proteins. acs.orgnih.gov While their primary role is in protein folding, they can also act on small molecule disulfides in vitro, facilitating thiol-disulfide exchange reactions. acs.orglsuhsc.edu
The ability of these enzymes to cleave disulfide bonds has potential biocatalytic applications. Immobilized enzymes, for instance, could be used in bioreactors to cleave disulfide bonds in specific substrates or to regenerate thiol-containing compounds. However, specific applications utilizing this compound are not extensively documented.
Role in Redox Homeostasis in Non-Human Cellular Models and Microorganisms
In microorganisms and other non-human cellular models, the introduction of exogenous disulfides like this compound can significantly perturb redox homeostasis. Cellular redox balance is tightly maintained by the equilibrium between reducing agents, primarily the glutathione (GSH) and thioredoxin (Trx) systems, and oxidizing species. nih.govembopress.org
Exposure to disulfides can lead to a condition known as "disulfide stress," which is characterized by the depletion of the intracellular pool of reduced thiols. nih.gov this compound can react with GSH, the most abundant low-molecular-weight thiol in most cells, leading to its consumption and an increase in glutathione disulfide (GSSG) and mixed disulfides. nih.gov This shift in the GSH/GSSG ratio is a key indicator of oxidative stress. nih.gov
Bacteria have evolved robust systems to counteract such stress. In the cytoplasm, the Trx and Grx systems work to reduce disulfide bonds and restore the thiol pool. nih.govmdpi.com In the periplasm of Gram-negative bacteria like E. coli, the Dsb (disulfide bond) family of proteins manages disulfide bond formation and isomerization to ensure proper protein folding, and these systems can be affected by external disulfide compounds. oup.comnih.gov Studies on the acidophilic bacterium Leptospirillum ferriphilum have shown that its thioredoxin-based thiol/disulfide system is crucial for protection against redox-active compounds and plays a vital role in its survival under extreme oxidative conditions. nih.gov
Modulation of Cellular Signaling Pathways in Isolated Cell Lines
While direct studies on this compound are limited, the known reactivity of disulfide compounds suggests a potential to modulate cellular signaling pathways. Many signaling proteins, including kinases, phosphatases, and transcription factors, contain functionally critical cysteine residues that are sensitive to their redox environment. nih.gov
The modification of these cysteine residues through S-thiolation by a disulfide compound can alter protein activity and disrupt normal signal transduction. nih.gov This mechanism is a form of redox regulation, where changes in the cellular redox state are translated into specific cellular responses. acs.org
For example, signaling pathways known to be regulated by redox modifications include:
MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are involved in cellular stress responses, proliferation, and apoptosis. The activity of certain components can be modulated by the redox state of specific cysteine residues. nih.gov
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is central to inflammatory responses. The DNA-binding activity of NF-κB is redox-sensitive and can be inhibited by the oxidation of a critical cysteine residue in its DNA-binding domain. nih.gov
The introduction of this compound into cell culture could potentially trigger such modifications, leading to downstream effects on gene expression, cell proliferation, or apoptosis, depending on the cell type and the specific pathways affected.
Mechanisms of Antimicrobial or Antifungal Action in Model Organisms
Organic disulfides are known to possess antimicrobial and antifungal properties. The mechanism of action is generally attributed to the electrophilic nature of the disulfide bond and its ability to react with biological nucleophiles, particularly thiols. nih.gov
The antimicrobial action of this compound can be understood through several proposed mechanisms based on studies of analogous compounds like diallyl disulfide (DADS):
Enzyme Inhibition: Many essential enzymes rely on cysteine residues in their active sites for catalytic activity. This compound can inactivate these enzymes through thiol-disulfide exchange, forming a mixed disulfide with the enzyme's cysteine and rendering it inactive. nih.govnih.gov Key metabolic pathways, such as fatty acid biosynthesis, can be targeted. nih.gov
Disruption of Redox Homeostasis: As detailed in section 6.3, the compound can deplete the intracellular pool of glutathione, inducing significant oxidative and disulfide stress that overwhelms the microbial cell's antioxidant defenses, leading to cell death. nih.gov
Generation of Reactive Oxygen Species (ROS): The interaction of some disulfides with cellular thiols can lead to a redox cycling process that generates ROS, such as superoxide (B77818) and hydrogen peroxide. nih.gov These ROS can cause widespread damage to DNA, proteins, and lipids.
Membrane Disruption: Lipophilic disulfides may be able to intercalate into the microbial cell membrane, disrupting its integrity and function. This can lead to increased membrane permeability and leakage of essential cellular components. acs.org
Studies on various disulfides have demonstrated their efficacy against a range of pathogens, including bacteria like Staphylococcus aureus and fungi like Candida albicans. nih.govrsdjournal.org For instance, research on diallyl disulfide and diallyl trisulfide showed significant antifungal and antibiofilm activity against C. albicans. rsdjournal.orgrsdjournal.org
| Proposed Mechanism | Target | Consequence for Microorganism |
| Enzyme Inactivation | Thiol-dependent enzymes (e.g., in glycolysis or fatty acid synthesis) | Inhibition of essential metabolic pathways. nih.gov |
| Thiol Depletion | Intracellular glutathione (GSH) | Induction of severe oxidative/disulfide stress. nih.gov |
| ROS Generation | Cellular components (DNA, lipids, proteins) | Widespread oxidative damage. nih.gov |
| Membrane Perturbation | Cell membrane structure | Loss of membrane integrity and function. acs.org |
Environmental Fate, Degradation, and Ecotoxicological Pathways of Isopropyl N Butyl Disulphide
Photodegradation Mechanisms and Products in Aquatic and Atmospheric Environments
The photodegradation of dialkyl disulphides can be initiated by the absorption of solar radiation, leading to the cleavage of the disulfide bond. The atmospheric oxidation of dimethyl sulfide (DMS), the most abundant biological sulfur compound emitted to the atmosphere, leads to the formation of various sulfur-containing compounds, including sulfur dioxide, dimethyl sulfoxide (B87167) (DMSO), dimethyl sulfone, methanesulfonic acid, and sulfuric acid wikipedia.org. These products can contribute to the formation of new aerosols, which have implications for cloud formation and climate wikipedia.org.
While the specific mechanisms and products of isopropyl n-butyl disulphide photodegradation are not well-documented, it is plausible that it would undergo similar atmospheric oxidation processes. The photosensitized oxidation of dialkyl disulphides has been reported, suggesting that in the presence of sensitizers and light, these compounds can be transformed into other chemical species acs.org. The reaction of organic sulfides with singlet oxygen is a potential mechanism for their environmental degradation acs.org.
Biodegradation Pathways by Microbial Communities in Soil and Water
Microbial degradation is a key process in the environmental breakdown of organosulfur compounds. A diverse range of microorganisms from various environments, including soil and water, have been shown to degrade dimethylsulphide and related C1-sulphur compounds oup.com. The biodegradation of organosulfur compounds can be influenced by the presence of other carbon sources, which can enhance the removal efficiency nih.gov. For instance, higher levels of carbon supplementation have been shown to significantly improve total sulfur removal efficiencies in bioreactors nih.gov.
The application of diallyl disulfide (DADS), an organosulfur compound derived from garlic, has been shown to cause significant changes to soil microbial communities researchgate.net. This suggests that the introduction of disulphides into the soil environment can have a notable impact on the local microbiome. While specific bacterial strains responsible for the degradation of this compound have not been identified, it is likely that various bacteria and fungi possess the enzymatic machinery to break down this compound. The biodegradation of dibenzothiophene, another organosulfur compound, has been observed to produce disulfides as intermediates, which can then be further biodegraded by microbial consortia nih.gov.
Abiotic Transformation Mechanisms (e.g., Hydrolysis, Oxidation)
Abiotic transformation processes, such as hydrolysis and oxidation, can also contribute to the degradation of this compound in the environment. Disulfide bonds are generally stable in aqueous media at a neutral pH nih.gov. However, under alkaline conditions, they can undergo hydrolysis nih.govrub.deacs.org. This reaction involves the cleavage of the disulfide bond by a hydroxide ion, resulting in the formation of a thiol and a sulfenic acid lsuhsc.edu.
Oxidation is another important abiotic degradation pathway. Dialkyl disulphides can be oxidized by agents such as hydrogen peroxide to form the corresponding thiolsulfinates nih.gov. This process can occur under mild, transition-metal-free conditions mdpi.com. The oxidation of disulphides can be catalyzed by certain substances, and in some cases, overoxidation to thiolsulfonates can occur nih.gov. The table below summarizes some of the key abiotic transformation reactions of disulphides.
| Transformation Process | Reagents/Conditions | Products |
| Alkaline Hydrolysis | High pH (e.g., >9) | Thiol, Sulfenic acid |
| Oxidation | Hydrogen Peroxide | Thiolsulfinate |
This table illustrates general abiotic transformation pathways for disulphides based on available literature. Specific reaction kinetics and products for this compound may vary.
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound will be governed by its physicochemical properties, such as its volatility, solubility in water, and partitioning behavior between different environmental compartments (air, water, soil, and biota). While specific modeling studies for this compound are not available, general principles of environmental modeling for organosulfur compounds can be applied.
Organosulfur compounds in petroleum, for example, have been the subject of modeling studies to understand their behavior and impact benthamdirect.comresearchgate.net. The atmospheric fate of volatile organosulfur compounds like dimethyl sulfide has also been modeled, highlighting their role in the global sulfur cycle and climate regulation wikipedia.org. The transport and fate of such compounds are influenced by factors like wind patterns, precipitation, and chemical reactions in the atmosphere. Due to its expected volatility, this compound may be subject to atmospheric transport, while its moderate hydrophobicity could lead to partitioning into soil organic matter and biota.
Ecotoxicological Impact on Aquatic and Terrestrial Biota (Excluding Human Systems)
The ecotoxicological effects of this compound on aquatic and terrestrial organisms have not been extensively studied. However, research on other organosulfur compounds provides some insights into potential impacts. Some sulfur-containing compounds have been shown to be toxic to aquatic and terrestrial species based on Quantitative Structure-Activity Relationship (QSAR) models researchgate.net.
For instance, lime sulfur, which contains calcium polysulfides, has demonstrated toxicity to aquatic animals in laboratory studies regulations.gov. However, it is noted that this compound is expected to rapidly dissociate in the environment into less toxic constituents regulations.gov. Organosulfur compounds derived from garlic, such as diallyl disulfide, have been investigated for their biological activities and have been shown to have antimicrobial properties frontiersin.orgnih.gov. While these properties can be beneficial in certain applications, they also suggest a potential for broader impacts on non-target organisms in the environment. The table below presents some reported ecotoxicological data for related organosulfur compounds.
| Compound/Product | Organism | Effect |
| Lime Sulfur (Calcium Polysulfide) | Aquatic Animals | Ranges from highly to moderately toxic in laboratory studies. |
| Diallyl Disulfide | Soil Microorganisms | Associated with major changes to soil microbiota. |
This table provides examples of the ecotoxicological effects of some organosulfur compounds on non-human biota. The specific toxicity of this compound may differ.
Catalytic and Materials Science Applications of Disulphide Compounds
Isopropyl n-butyl disulphide as Ligands in Organometallic Catalysis
There is no available scientific literature or research data detailing the use of this compound as a ligand in organometallic catalysis. The potential for this specific molecule to coordinate with metal centers and influence catalytic activity has not been reported. Consequently, there are no research findings or data tables to present on its performance in any catalytic transformations.
Precursors for Polymer Synthesis (e.g., Polydisulphides, Dynamic Covalent Polymers)
An extensive search of academic and chemical databases reveals no studies where this compound is utilized as a monomer or precursor for the synthesis of polydisulphides or dynamic covalent polymers. The dynamic nature of the disulphide bond is a key feature in creating self-healing and responsive polymers, but research has focused on other disulphide-containing molecules. nih.govnih.govrug.nlnih.govmdpi.com There are no documented polymerization methods, resulting polymer properties, or specific research findings related to this compound in this context.
Application in Supramolecular Chemistry and Self-Assembly Processes
There is no documented research on the application of this compound in the field of supramolecular chemistry or self-assembly processes. The ability of molecules to form ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry, and while some disulphide compounds are designed for such purposes, this compound has not been investigated in this capacity. sigmaaldrich.comrsc.org Therefore, no data on its self-assembly behavior, host-guest interactions, or formation of supramolecular structures is available.
Development of Functional Materials Incorporating Disulphide Units for Responsive Systems
The development of functional materials, such as stimuli-responsive systems that change their properties in response to external triggers like light or reducing agents, often incorporates dynamic disulphide bonds. However, a review of the materials science literature shows no instances of this compound being specifically incorporated into such materials. Research in this area utilizes other disulphide-containing building blocks to impart responsive characteristics. nih.govnih.govrug.nl
Renewable Resource Utilization in Disulphide-based Material Science
The synthesis of chemicals and materials from renewable resources is a growing field of interest. While this compound has been identified in some natural sources like onions, there is no published research on its extraction from renewable feedstocks for the purpose of materials science applications. foodb.cathegoodscentscompany.com Furthermore, there are no studies detailing its use in creating sustainable or bio-based materials.
Advanced Analytical Methodologies for Isopropyl N Butyl Disulphide
Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling
Chromatography is a fundamental separation technique widely used for the analysis of complex mixtures. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful hyphenated techniques that provide high-resolution separation and sensitive detection, making them ideal for the analysis of isopropyl n-butyl disulphide and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. ijpsjournal.com In this technique, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a capillary column. ijpsjournal.com The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.
For the trace analysis of this compound, GC-MS offers excellent sensitivity, often reaching part-per-billion (ppb) levels. gcms.cz The selectivity of the mass spectrometer allows for the positive identification of the compound even in complex matrices. gcms.cz The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains GC-MS data for this compound, which can be used as a reference for its identification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-MS is effective for the parent compound, the analysis of its potentially less volatile and more polar metabolites often requires liquid chromatography. nih.gov LC-MS/MS is a powerful tool for metabolite profiling, allowing for the separation, identification, and quantification of metabolites in biological samples. nih.govjsbms.jp High-performance liquid chromatography (HPLC) is a versatile separation method that can handle a wide range of compound polarities. nih.gov
In LC-MS/MS, metabolites are separated by LC and then detected by a tandem mass spectrometer. This setup allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, providing a high degree of specificity and reducing chemical noise. This is particularly useful for distinguishing between isomers and identifying metabolites in complex biological matrices. nih.gov
Below is an interactive data table summarizing typical parameters for GC-MS and LC-MS/MS analysis.
Electrochemical Methods for Sensitive Detection and Quantification
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the detection and quantification of disulphides. These methods are based on the electrochemical properties of the disulphide bond, which can be either oxidized or reduced at an electrode surface.
The reduction of the disulphide bond to the corresponding thiols is a common approach for electrochemical detection. This can be achieved using various electrode materials, including mercury, gold, and platinum, as well as chemically modified electrodes. The potential at which the reduction occurs can provide qualitative information about the disulphide, while the current generated is proportional to its concentration, allowing for quantification.
Voltammetric techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry are frequently employed for the analysis of disulphides. These methods offer high sensitivity and can be used to study the redox behavior of this compound.
In Situ Spectroscopic Monitoring of this compound Reactions
Understanding the reaction kinetics and mechanisms of this compound is crucial for various applications. In situ spectroscopic techniques allow for the real-time monitoring of these reactions without the need for sample extraction or preparation.
Techniques such as UV-Visible spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy can be used to follow the changes in the concentration of reactants and products over time. For instance, the disappearance of the characteristic absorption band of the disulphide bond or the appearance of new bands corresponding to reaction products can be monitored to determine reaction rates.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in situ monitoring, providing detailed structural information about the species present in the reaction mixture as the reaction progresses.
Development of Biosensors and Chemo-sensors for Disulphide Detection
The development of biosensors and chemosensors provides a rapid and selective means for the detection of disulphides. These sensors are designed to produce a measurable signal in the presence of the target analyte.
Biosensors for disulphide detection often utilize enzymes, such as disulphide reductases, that specifically interact with the disulphide bond. The enzymatic reaction can be coupled to an electrochemical or optical transducer to generate a signal. For example, the consumption of a cofactor like NADPH during the enzymatic reduction of the disulphide can be monitored electrochemically.
Chemosensors for disulphides are typically based on chemical reactions that lead to a change in a physical property, such as color or fluorescence. For example, a chemosensor might consist of a fluorophore that is quenched in the presence of a disulphide. The cleavage of the disulphide bond by a specific chemical trigger could then restore the fluorescence, providing a detectable signal.
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of this compound in highly complex matrices, such as environmental or biological samples, single analytical techniques may not provide sufficient resolution or selectivity. Hyphenated techniques, which couple two or more analytical methods, can overcome these limitations. e3s-conferences.org
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a mass spectrometer (GC×GC-MS) is a powerful technique for the analysis of complex volatile mixtures. In GC×GC, the effluent from a primary GC column is subjected to a second, much faster separation on a secondary column with a different stationary phase. This results in a significant increase in peak capacity and resolution compared to conventional one-dimensional GC.
The coupling of liquid chromatography with other techniques, such as ion mobility spectrometry-mass spectrometry (LC-IMS-MS), can also provide enhanced separation for the analysis of complex non-volatile samples containing disulphides and their metabolites.
Below is an interactive data table summarizing the applications of various advanced analytical methodologies.
Future Research Directions and Emerging Paradigms in Isopropyl N Butyl Disulphide Research
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Predictive Modeling of Properties: ML models are increasingly used to predict the physicochemical properties, bioactivity, and toxicity of organic compounds. harvard.edu For instance, machine learning techniques can forecast the adsorption capacity of adsorbents for various thiophenic compounds. nih.gov Advanced deep-learning approaches can leverage existing experimental data to support predictions with high confidence. optibrium.com By training algorithms on large datasets of known disulfides, researchers can develop models to predict the properties of new, unsynthesized molecules like Isopropyl n-butyl disulphide, thereby prioritizing candidates for synthesis and testing. researchgate.net
Generative Chemistry and De Novo Design: AI-powered generative models can design novel molecules with desired properties from scratch. optibrium.comharvard.edu These systems can explore vast chemical spaces to propose new disulfide structures with potentially enhanced efficacy for specific applications.
Synthesis Planning and Optimization: AI can significantly accelerate the process of designing synthetic routes. optibrium.com By analyzing vast amounts of reaction data from the chemical literature, AI tools can predict optimal reaction conditions, suggest novel synthetic pathways, and troubleshoot challenges in the synthesis of complex unsymmetrical disulfides. acs.org This can reduce the time and resources spent on trial-and-error experimentation. optibrium.com
Table 1: Applications of AI/ML in Disulphide Research
| Application Area | AI/ML Contribution | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Predicts bioactivity, toxicity, and physicochemical characteristics. harvard.edu | Faster screening of derivatives for desired properties. |
| Generative Design | Creates novel molecular structures with tailored functionalities. optibrium.com | Design of new disulfides with enhanced performance. |
Exploration of Novel Reactivity Modalities and Synthetic Transformations
The synthesis of unsymmetrical disulfides presents a significant challenge due to the common formation of symmetrical by-products. rsc.org Future research will focus on developing more efficient, selective, and versatile synthetic methods.
Advanced Catalytic Systems: The development of innovative catalytic processes, including photocatalytic, electrochemical, and metal-catalyzed reactions, is opening new avenues for disulfide synthesis. nih.govananikovlab.ruresearchgate.net These methods offer the potential for milder reaction conditions, higher yields, and greater functional group tolerance.
Novel Synthetic Strategies: Researchers are continuously exploring new strategies for forming the S-S bond. This includes the oxidative cross-coupling of two different thiols, where the key challenge is inhibiting the formation of symmetrical by-products. rsc.org Other innovative approaches involve the use of stable and readily available reagents to facilitate the synthesis of unsymmetrical disulfides under mild conditions. thieme-connect.comresearchgate.net For example, a one-pot synthesis using 1-chlorobenzotriazole (B28376) has been developed to avoid harsh oxidizing agents. organic-chemistry.org Another novel method utilizes aryl halides and ethyl potassium xanthogenate, avoiding the use of toxic thiols. organic-chemistry.org
Sustainable Chemistry Approaches in Disulphide Synthesis and Application
The principles of green chemistry are becoming increasingly important in the synthesis of organosulfur compounds. acs.org Future efforts will be directed towards developing more environmentally friendly processes for producing and utilizing disulfides like this compound.
Atom Economy and Waste Minimization: A key goal is to design synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.govananikovlab.ru This includes the development of solvent-free reaction conditions, which have been shown to be effective in synthesizing highly pure unsymmetrical disulfides. mdpi.com
Use of Greener Reagents: Research is focused on replacing toxic and hazardous reagents and solvents with safer, more sustainable alternatives. acs.org This includes exploring the use of recyclable catalysts and bio-based starting materials. organic-chemistry.org The unique electronic properties of sulfur itself are being leveraged to develop waste-free methodologies. nih.govananikovlab.ru
Interdisciplinary Collaborations for Broadening Research Impact
The diverse properties and applications of disulfides necessitate a collaborative approach, bringing together experts from various scientific disciplines. This compound, as a volatile sulfur compound (VSC), is of interest in fields ranging from food science to medicine. rug.nlthegoodscentscompany.com
Chemical Biology and Medicine: Disulfide bonds are crucial in protein folding and stability. wikipedia.org Unsymmetrical disulfides have shown potential as antimicrobial and anticancer agents. mdpi.comnih.gov Collaboration between chemists and biologists is essential to explore the therapeutic potential of compounds like this compound and to understand their mechanisms of action.
Materials Science: Disulfides are used in the development of self-assembled monolayers and polymers. researchgate.netthieme-connect.com Interdisciplinary work with materials scientists can lead to the creation of novel materials with unique properties, potentially incorporating this compound or its derivatives.
Environmental and Atmospheric Science: VSCs play a role in atmospheric chemistry and can be indicators of biological processes. nih.goviu.edusemanticscholar.org Collaboration with environmental scientists can help to understand the environmental fate and impact of such compounds.
Addressing Remaining Research Gaps and Challenges
Despite progress, several challenges and knowledge gaps remain in the study of this compound and related compounds.
Selective Synthesis: While many new synthetic methods are emerging, the selective and high-yield synthesis of specific unsymmetrical disulfides, particularly on a large scale, remains a significant hurdle. researchgate.net
Elucidation of Biological Roles: The precise biological functions and toxicological profiles of many VSCs, including this compound, are not fully understood. nih.gov Further research is needed to characterize their interactions with biological systems.
Comprehensive Property Data: There is a need for more comprehensive experimental data on the physical, chemical, and biological properties of a wider range of unsymmetrical disulfides to train more accurate AI/ML models and to better understand structure-activity relationships.
Future research that successfully integrates advanced computational tools, innovative synthetic methods, sustainable practices, and collaborative efforts will be crucial in overcoming these challenges and unlocking the full scientific and commercial potential of this compound and the broader class of unsymmetrical disulfides.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-chlorobenzotriazole |
| Ethyl potassium xanthogenate |
| Hydrogen sulfide |
| Methyl mercaptan |
Q & A
Q. What are the standard laboratory synthesis protocols for Isopropyl n-butyl disulphide?
this compound is typically synthesized via nucleophilic substitution reactions between thiols and disulphide precursors. For example, reacting isopropylthiol with n-butyl disulphide halides under inert conditions (e.g., nitrogen atmosphere) using polar aprotic solvents like dimethylformamide. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification achieved through fractional distillation or column chromatography. Safety protocols for handling volatile organosulfur precursors should align with toxic chemical guidelines .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR; 1H and 13C) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for structural confirmation. Mass spectrometry (MS) provides molecular weight validation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with UV detectors is recommended. These methods are analogous to solubility studies for structurally related compounds, where dynamic laser methods ensure precision in physicochemical measurements .
Q. What acute toxicity data exist for this compound?
While direct human toxicity data are scarce, extrapolations can be made from animal studies on analogous organosulfur compounds. For instance, isopropyl chloroformate (a related compound) showed no genotoxicity in Salmonella mutagenicity assays but lacked carcinogenicity data . Researchers should consult Acute Exposure Guideline Levels (AEGLs) frameworks for risk assessment and adhere to OSHA guidelines for handling toxic industrial chemicals .
Advanced Research Questions
Q. How can computational modeling predict the solvent interactions of this compound?
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can model solute-solvent interactions, particularly in alcohols or aprotic solvents. Parameters like Hansen solubility parameters and COSMO-RS calculations help predict solubility and reactivity. This approach mirrors studies on adipic acid solubility in alcohols, where temperature-dependent data were validated experimentally .
Q. What strategies resolve contradictions in genotoxicity data for organosulfur compounds?
Discrepancies in genotoxicity (e.g., conflicting Ames test results) require multi-assay validation. Combine in vitro tests (e.g., micronucleus assay) with in vivo models (e.g., rodent bone marrow tests). Meta-analyses of existing literature, as seen in phthalate risk evaluations, can identify data gaps and refine testing protocols .
Q. How should researchers design environmental persistence studies for this compound?
Follow OECD guidelines for biodegradation testing (e.g., OECD 301B) to assess hydrolysis, photolysis, and microbial degradation. Use HPLC-MS to track degradation products and quantify half-lives under varying pH and UV conditions. This methodology aligns with EPA strategies for evaluating chemical persistence in ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
